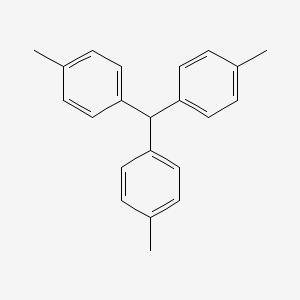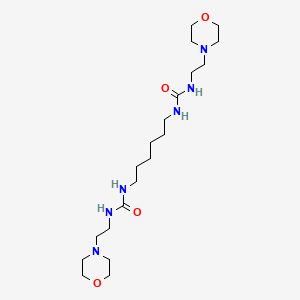
3,4-dimethoxyfuran-2,5-dicarboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 3,4-diméthoxyfurane-2,5-dicarboxylique est un composé organique de formule moléculaire C8H8O7. Il est un dérivé du furane, un composé organique hétérocyclique, et contient deux groupes méthoxy et deux groupes acide carboxylique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 3,4-diméthoxyfurane-2,5-dicarboxylique implique généralement la condensation de composés 1,2-carbonylés tels que le trihydrate de glyoxal, l’oxalate de diéthyle ou la benzile avec le diglycolate de diméthyle. Cette réaction est effectuée en présence d’hydroxyde de potassium (KOH) et de cyclohexane comme solvant. Le mélange est porté à reflux pendant 6 à 8 heures, ce qui conduit à la formation du produit désiré avec des rendements allant de 73,4 % à 98,6 % .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour l’acide 3,4-diméthoxyfurane-2,5-dicarboxylique ne soient pas bien documentées, l’approche générale impliquerait la mise à l’échelle des méthodes de synthèse en laboratoire. Cela comprendrait l’optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, afin de maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 3,4-diméthoxyfurane-2,5-dicarboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la molécule.
Substitution : Les groupes méthoxy peuvent être substitués par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium (KMnO4) et des réducteurs comme l’hydrure de lithium et d’aluminium (LiAlH4). Les réactions sont généralement effectuées dans des conditions contrôlées pour garantir que le produit désiré est obtenu.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés d’acide carboxylique, tandis que la réduction pourrait produire des alcools ou d’autres formes réduites du composé.
Applications de la recherche scientifique
L’acide 3,4-diméthoxyfurane-2,5-dicarboxylique a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme un bloc de construction pour synthétiser des molécules organiques et des polymères plus complexes.
Biologie : Les dérivés du composé peuvent avoir des activités biologiques potentielles, ce qui en fait un sujet d’intérêt en chimie médicinale.
Science des matériaux : Il peut être utilisé dans le développement de nouveaux matériaux, tels que des polyesters respectueux de l’environnement et d’autres polymères.
Applications De Recherche Scientifique
3,4-Dimethoxyfuran-2,5-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Materials Science: It can be used in the development of new materials, such as environmentally friendly polyesters and other polymers.
Mécanisme D'action
Le mécanisme d’action de l’acide 3,4-diméthoxyfurane-2,5-dicarboxylique implique son interaction avec diverses cibles moléculaires et voies. Les effets spécifiques dépendent des groupes fonctionnels présents et des conditions dans lesquelles le composé est utilisé. Par exemple, dans les réactions d’oxydation, le composé peut agir comme un substrat pour les oxydants, conduisant à la formation de nouveaux produits.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 3,4-dihydroxyfurane-2,5-dicarboxylique
- Acide furane-2,5-dicarboxylique
- Diester diéthylique de l’acide 3,4-diméthoxyfurane-2,5-dicarboxylique
Unicité
L’acide 3,4-diméthoxyfurane-2,5-dicarboxylique est unique en raison de ses groupes fonctionnels spécifiques, qui confèrent des propriétés chimiques et une réactivité distinctes. Ses groupes méthoxy et acide carboxylique le rendent polyvalent pour diverses transformations chimiques et applications, le distinguant des autres composés similaires .
Propriétés
Formule moléculaire |
C8H8O7 |
|---|---|
Poids moléculaire |
216.14 g/mol |
Nom IUPAC |
3,4-dimethoxyfuran-2,5-dicarboxylic acid |
InChI |
InChI=1S/C8H8O7/c1-13-3-4(14-2)6(8(11)12)15-5(3)7(9)10/h1-2H3,(H,9,10)(H,11,12) |
Clé InChI |
YDAGVAAGYJWBRH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(OC(=C1OC)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



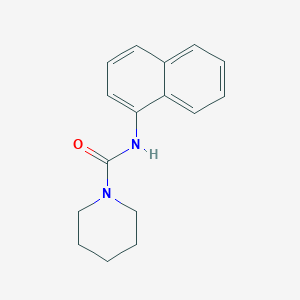
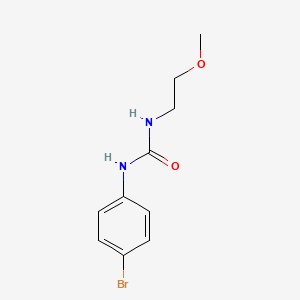
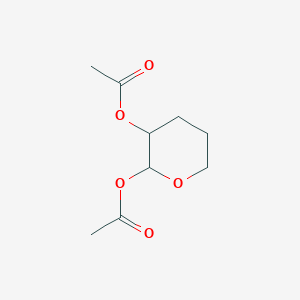


![N-(2-bromodibenzo[b,d]furan-3-yl)acetamide](/img/structure/B11945270.png)



